molecular formula C15H14O B1244665 (R)-isoflavan

(R)-isoflavan

Cat. No. B1244665
M. Wt: 210.27 g/mol
InChI Key: NNQSGBRGJHSRFN-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-isoflavan is the (R)-enantiomer of isoflavan. It is an enantiomer of a (S)-isoflavan.

Scientific Research Applications

Antifungal and Antibacterial Properties

  • Isoflavans from biochanin A series demonstrate significant antifungal activity against soil-borne fungi (Weidenbörner et al., 1990).
  • A new isoflavan isolated from Erythrina livingstoniana showed moderate antibacterial activity against S. aureus (Kgakatsi et al., 2022).
  • Prenylated isoflavan from Millettia racemosa exhibited notable bactericidal properties (Rao & Krupadanam, 1994).

Isoflavans in Phytoalexin Biosynthesis

  • Isoflavans and pterocarpans, significant phytoalexins in legumes, have been studied for their biosynthetic pathways in Lotus japonicus (Akashi et al., 2006).

Biological and Pharmacological Effects

  • Equol, an isoflavan produced by intestinal bacteria in response to soy isoflavone intake, shows varied biological properties and potential in hormone-dependent conditions (Setchell & Clerici, 2010).
  • Isoflavans exhibit inhibitory activity against porcine 5-lipoxygenase, suggesting potential in anti-inflammatory applications (Voss et al., 1992).
  • Isoflavans from Glycyrrhiza glabra protect liver mitochondria against oxidative stresses (Haraguchi et al., 2000).

Synthetic Access and Chemical Properties

  • Development of methods for synthetic access to optically active isoflavans, such as (S)-equol and (R)-sativan (Takashima et al., 2010).
  • Stereoselective synthesis of phytoestrogenic isoflavans using chiral pool approaches for potential clinical and pharmacological applications (Yalamanchili et al., 2016).

properties

Product Name

(R)-isoflavan

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

(3R)-3-phenyl-3,4-dihydro-2H-chromene

InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2/t14-/m0/s1

InChI Key

NNQSGBRGJHSRFN-AWEZNQCLSA-N

Isomeric SMILES

C1[C@@H](COC2=CC=CC=C21)C3=CC=CC=C3

SMILES

C1C(COC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

C1C(COC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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